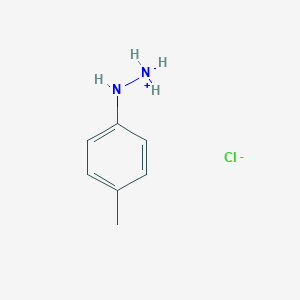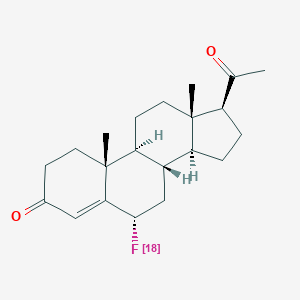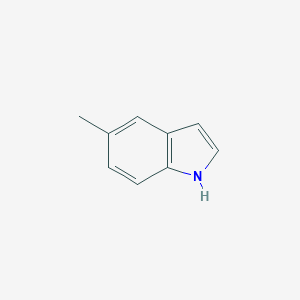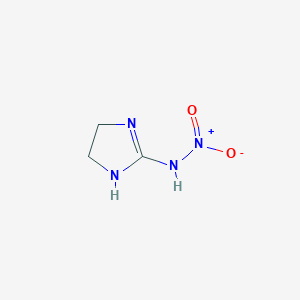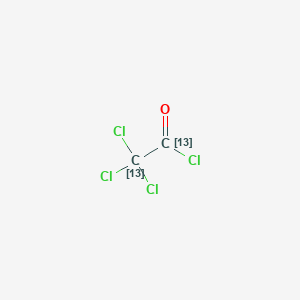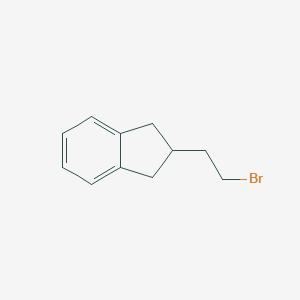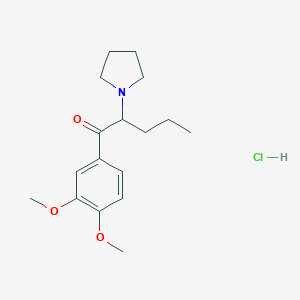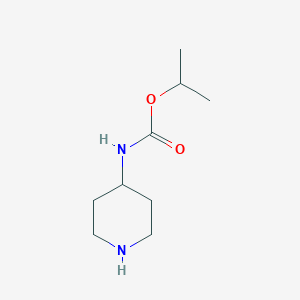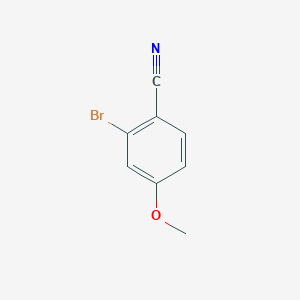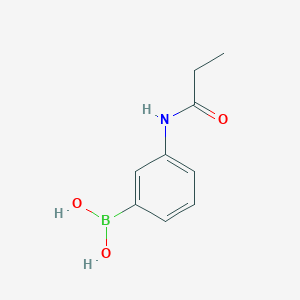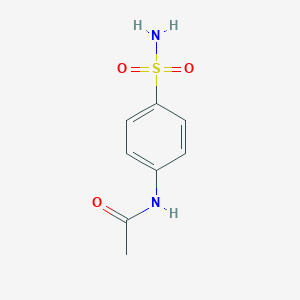
4-アセトアミドベンゼンスルホンアミド
概要
説明
アセチルスルファニルアミドは、分子式C8H10N2O3Sのスルホンアミド化合物です。これは、細菌に対する抗菌作用で知られているスルファニルアミドの誘導体です。 アセチルスルファニルアミドは、細菌の成長を阻害する能力、すなわち細菌における葉酸合成を阻害することから、様々な医療や工業用途に使用されてきました .
製法
合成経路と反応条件
アセチルスルファニルアミドの合成は、通常、スルファニルアミドのアセチル化を伴います。一般的な方法の1つは、酢酸ナトリウムなどの塩基の存在下で、スルファニルアミドを無水酢酸と反応させることです。反応は以下のように進行します。
[ \text{スルファニルアミド} + \text{無水酢酸} \rightarrow \text{アセチルスルファニルアミド} + \text{酢酸} ]
この反応は、通常、還流条件下で行われて、アセチル化が完了するまで行われます .
工業的製造法
アセチルスルファニルアミドの工業的製造は、同様の合成経路に従いますが、より大規模です。このプロセスには、大型反応器の使用と、収率と純度を最大限に高めるための反応条件の精密な制御が含まれます。 生成物は、その後、再結晶またはその他の適切な方法によって精製され、所望の品質が得られます .
科学的研究の応用
Acetylsulfanilamide has been extensively studied for its applications in various fields:
Chemistry: Used as a precursor in the synthesis of other sulfonamide derivatives.
Biology: Studied for its antibacterial properties and its role in inhibiting bacterial folic acid synthesis.
Medicine: Used in the treatment of bacterial infections, particularly those caused by gram-positive bacteria.
Industry: Employed in the production of dyes and other industrial chemicals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetylsulfanilamide typically involves the acetylation of sulfanilamide. One common method is to react sulfanilamide with acetic anhydride in the presence of a base such as sodium acetate. The reaction proceeds as follows:
[ \text{Sulfanilamide} + \text{Acetic Anhydride} \rightarrow \text{Acetylsulfanilamide} + \text{Acetic Acid} ]
The reaction is usually carried out under reflux conditions to ensure complete acetylation .
Industrial Production Methods
Industrial production of acetylsulfanilamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to achieve the desired quality .
化学反応の分析
反応の種類
アセチルスルファニルアミドは、以下を含む様々な化学反応を起こします。
加水分解: アセチル基は、酸性または塩基性条件下で加水分解されて、スルファニルアミドを生成することができます。
酸化: これは、スルホン酸誘導体に変換することができます。
一般的な試薬と条件
加水分解: 通常、塩酸または水酸化ナトリウムを使用します。
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
生成される主な生成物
加水分解: スルファニルアミド
酸化: スルホン酸誘導体
置換: 様々な置換芳香族化合物.
科学研究における用途
アセチルスルファニルアミドは、様々な分野における用途について広く研究されてきました。
化学: 他のスルホンアミド誘導体の合成における前駆体として使用されています。
生物学: 抗菌作用と細菌の葉酸合成を阻害する役割について研究されています。
医学: 細菌感染症、特にグラム陽性菌が原因の感染症の治療に使用されます。
作用機序
アセチルスルファニルアミドは、細菌の酵素ジヒドロプテロアートシンターゼの競合阻害剤として作用することにより、抗菌効果を発揮します。この酵素は、細菌における葉酸の合成に不可欠です。 この酵素を阻害することにより、アセチルスルファニルアミドは、細菌が葉酸を合成することを防ぎます。葉酸は、細菌の成長と複製に不可欠です .
類似化合物との比較
類似化合物
- スルファニルアミド
- スルファピリジン
- スルファチアゾール
- スルファジアジン
- スルファメトキサゾール
- スルファセタミド
独自性
アセチルスルファニルアミドは、スルホンアミドの中で、アセチル基を持つという点でユニークです。このアセチル基は、加水分解されて、活性のあるスルファニルアミドを放出することができます。この特性により、制御された放出と持続的な抗菌作用が可能になります。 さらに、アセチル基は、化合物の溶解性と薬物動態に影響を与える可能性があり、特定の医療用途に適しています .
特性
IUPAC Name |
N-(4-sulfamoylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c1-6(11)10-7-2-4-8(5-3-7)14(9,12)13/h2-5H,1H3,(H,10,11)(H2,9,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOFBDHYTMYVGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4041529 | |
| Record name | 4'-Sulfamylacetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121-61-9 | |
| Record name | Acetylsulfanilamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N4-Acetylsulfanilamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121619 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Acetamidobenzenesulfonamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406839 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Acetamidobenzenesulfonamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=217 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4'-Sulfamylacetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4041529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-sulphamoylacetanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.079 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N4-ACETYLSULFANILAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/340484WZ3L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What structural modifications to 4-Acetamidobenzenesulfonamide were explored in the research, and how did they impact its activity against lipoxygenase and α-glucosidase?
A1: The research focused on synthesizing a series of N-substituted derivatives of 4-Acetamidobenzenesulfonamide. [] This involved reacting N-(naphthalen-1-yl)-4-acetamidobenzenesulfonamide (itself synthesized from 4-Acetamidobenzenesulfonamide and 1-naphthylamine) with various alkyl/aralkyl halides. This resulted in the substitution of the nitrogen atom in the sulfonamide group with different alkyl or aralkyl groups. The study found that the nature of these substituents significantly influenced the inhibitory activity against lipoxygenase and α-glucosidase. For instance, compounds with specific substitutions (5e and 5j) exhibited good lipoxygenase inhibition, while another (5m) showed the most potent α-glucosidase inhibition. [] This highlights the importance of Structure-Activity Relationship (SAR) studies in optimizing the desired biological activity of 4-Acetamidobenzenesulfonamide derivatives.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



